3-(Prop-1-en-2-yl)phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-1-en-2-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions. The reaction is typically carried out in ethanol at room temperature, resulting in high yields of the desired phenol .
Industrial Production Methods: In industrial settings, this compound is often produced through the isomerization of eugenol. This process involves the rearrangement of the allyl group in eugenol to form the propenyl group in isoeugenol. The reaction is catalyzed by acidic or basic catalysts and can be performed under various conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Prop-1-en-2-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are valuable compounds due to their redox properties.
Reduction: The compound can be reduced to form hydroquinones, which are used in various biochemical processes.
Substitution: As a phenol, it is highly reactive in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
3-(Prop-1-en-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)phenol involves its interaction with various molecular targets and pathways:
STAT3 Inhibition: The compound inhibits the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cancer.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Effects: The compound reduces the expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Comparison with Similar Compounds
3-(Prop-1-en-2-yl)phenol can be compared with other similar compounds such as:
Eugenol: Both compounds have similar structures, but eugenol has an allyl group instead of a propenyl group.
Methoxyphenols: Compounds like (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) share structural similarities and exhibit anti-inflammatory properties.
Hydroquinones: These compounds are related through their redox properties and are used in various biochemical processes.
Properties
IUPAC Name |
3-prop-1-en-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-4-3-5-9(10)6-8/h3-6,10H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWLXMVGEZMKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543190 | |
Record name | 3-(Prop-1-en-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51985-06-9 | |
Record name | 3-(Prop-1-en-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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